molecular formula C16H17N5O B10800992 1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10800992
M. Wt: 295.34 g/mol
InChI Key: GODZWYONGRENHA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Win 58237 involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Win 58237 undergoes various chemical reactions, including:

Scientific Research Applications

Win 58237 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of cyclic nucleotide phosphodiesterases.

    Biology: Researchers use it to investigate the role of cyclic GMP in various biological processes.

    Medicine: It has potential therapeutic applications in treating cardiovascular diseases, particularly hypertension.

    Industry: It may be used in the development of new drugs targeting PDEs

Mechanism of Action

Win 58237 exerts its effects by inhibiting cyclic GMP phosphodiesterase V (PDE V). This inhibition leads to an increase in cyclic GMP levels, which in turn causes vasorelaxation and a decrease in mean arterial pressure. The compound also restores vasorelaxation responsiveness to nitroglycerin in models of vascular tolerance .

Comparison with Similar Compounds

Win 58237 is unique in its selectivity and potency as a PDE V inhibitor. Similar compounds include:

Biological Activity

1-Cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4C_{16}H_{18}N_{4} with a molecular weight of approximately 270.35 g/mol. The compound features a pyrazolo-pyrimidine core structure that is significant in various biological applications.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄
Molecular Weight270.35 g/mol
CAS Number934063-00-0
StructureSee Figure 1 below

Figure 1: Chemical Structure of this compound

Chemical Structure

This compound has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes:

  • Inhibition of Kinases : The compound has shown promise as a kinase inhibitor, particularly against certain receptor tyrosine kinases involved in cancer progression.
  • Antitumor Activity : Research indicates that this compound may exert antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 2 μM, indicating significant potency against these cell lines .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effects on specific kinases associated with cancer signaling pathways. It exhibited competitive inhibition with IC50 values comparable to known inhibitors .
  • Pharmacokinetics : A study reported favorable pharmacokinetic properties, including good oral bioavailability (31.8%) and a clearance rate of 82.7 mL/h/kg after intravenous administration .

Comparative Analysis with Other Compounds

To contextualize its activity, a comparison with other similar compounds is useful:

CompoundIC50 (μM)Mechanism
1-Cyclopentyl-3-methyl-6-pyridin-4-yl...0.5 - 2Kinase inhibition
SAHA (Vorinostat)0.15HDAC inhibition
Other pyrimidine derivativesVariesVarious mechanisms

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-9,12H,2-5H2,1H3,(H,18,19,22)

InChI Key

GODZWYONGRENHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)NC(=N2)C3=CC=NC=C3)C4CCCC4

Origin of Product

United States

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